molecular formula C47H46O2P2 B12831458 1,1'-[(1R)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine oxide]

1,1'-[(1R)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine oxide]

Cat. No.: B12831458
M. Wt: 704.8 g/mol
InChI Key: LUFRSPZMRUKYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-[(1R)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine oxide] is a complex organophosphorus compound

Scientific Research Applications

1,1’-[(1R)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine oxide] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[(1R)-2,2’,3,3’-Tetrahydro-3,3,3’,3’,5,5’-hexamethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine oxide] involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide groups can coordinate with metal centers, facilitating catalytic processes. Additionally, the spirobiindene core may interact with specific biological pathways, influencing cellular functions .

Properties

Molecular Formula

C47H46O2P2

Molecular Weight

704.8 g/mol

IUPAC Name

4,4'-bis(diphenylphosphoryl)-1,1,1',1',6,6'-hexamethyl-3,3'-spirobi[2H-indene]

InChI

InChI=1S/C47H46O2P2/c1-33-27-39-43(41(29-33)50(48,35-19-11-7-12-20-35)36-21-13-8-14-22-36)47(31-45(39,3)4)32-46(5,6)40-28-34(2)30-42(44(40)47)51(49,37-23-15-9-16-24-37)38-25-17-10-18-26-38/h7-30H,31-32H2,1-6H3

InChI Key

LUFRSPZMRUKYCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5(CC2(C)C)CC(C6=C5C(=CC(=C6)C)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8)(C)C

Origin of Product

United States

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